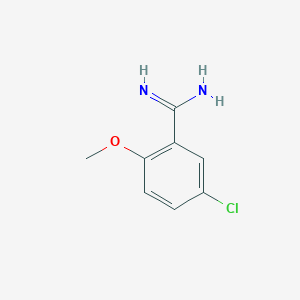

5-Chloro-2-methoxybenzenecarboximidamide

Description

5-Chloro-2-methoxybenzenecarboximidamide is a substituted benzene derivative with the molecular formula C₈H₈ClN₂O. Its structure features a chloro group at position 5, a methoxy group at position 2, and a carboximidamide functional group attached to the aromatic ring. The amidine group (-C(=NH)-NH₂) confers basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets compared to simpler aniline derivatives .

Properties

IUPAC Name |

5-chloro-2-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYVNSLKWKHAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437150 | |

| Record name | 5-Chloro-2-methoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164670-74-0 | |

| Record name | 5-Chloro-2-methoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164670-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxybenzenecarboximidamide typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-methoxybenzonitrile.

Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.

Amidation: The carboxylic acid is then converted to the carboximidamide through a reaction with ammonia or an amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxybenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation may yield carboxylic acids or ketones.

- Reduction may produce primary or secondary amines.

- Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-Chloro-2-methoxybenzenecarboximidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Selected Compounds:

5-Chloro-2-phenoxyaniline (C₁₂H₁₀ClNO): Phenoxy substituent at position 2 .

5-Chloro-2-trifluoromethylaniline (C₇H₅ClF₃N): Trifluoromethyl group at position 2 .

5-Chloro-3-methylpyrazole (C₄H₅ClN₂): Pyrazole backbone with chloro and methyl groups .

Data Table: Comparative Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Bioactivity Notes |

|---|---|---|---|---|

| This compound | 198.62 | -Cl, -OCH₃, -C(=NH)-NH₂ | Moderate in polar solvents | Potential kinase inhibition |

| 5-Chloro-2-phenoxyaniline | 219.67 | -Cl, -OPh, -NH₂ | Low (hydrophobic) | Antimicrobial intermediate |

| 5-Chloro-2-trifluoromethylaniline | 209.57 | -Cl, -CF₃, -NH₂ | Low to moderate | Agrochemical applications |

| 5-Chloro-3-methylpyrazole | 116.55 | -Cl, -CH₃ (pyrazole ring) | High in organic solvents | Antifungal activity |

Key Findings

- Solubility: The amidine group in this compound improves water solubility relative to non-polar analogs like 5-Chloro-2-phenoxyaniline.

- Bioactivity : Pyrazole derivatives (e.g., 5-Chloro-3-methylpyrazole) exhibit distinct biological profiles due to heterocyclic aromaticity, favoring antifungal over kinase-targeting activity observed in amidine-containing compounds .

Biological Activity

5-Chloro-2-methoxybenzenecarboximidamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H10ClN3O

- Molecular Weight : 213.65 g/mol

- CAS Number : 164670-20-1

The presence of a chlorine atom and a methoxy group in its structure influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The compound's mechanism of action primarily involves enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has shown effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis, disrupting normal cellular functions.

- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways, influencing cellular responses to stress and inflammation.

Study on Anticancer Activity

A significant study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound. The findings showed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| HeLa | 12.7 |

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound is rapidly absorbed when administered orally, with peak plasma concentrations reached within 1 hour. The compound exhibits a half-life of approximately 4 hours, indicating moderate clearance from the body.

Safety and Toxicity Profile

While initial studies indicate promising biological activity, safety assessments are critical for further development. Preliminary toxicity studies suggest that the compound has a low toxicity profile at therapeutic doses, but further investigations are necessary to establish its safety margin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.